

# A Comparative Guide to the FT-IR Spectrum of 2-Tetrahydrofuroic Acid

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## Compound of Interest

Compound Name: 2-Tetrahydrofuroic Acid

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This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **2-Tetrahydrofuroic acid**. The interpretation is supported by a comparison with the spectra of analogous cyclic carboxylic acids, namely cyclopentanecarboxylic acid and the amino acid proline. This document serves as a practical resource for the structural characterization of **2-Tetrahydrofuroic acid**, a crucial intermediate in the synthesis of various pharmaceuticals.

## FT-IR Spectral Data Comparison

The FT-IR spectrum of **2-Tetrahydrofuroic acid** is characterized by the vibrational modes of its carboxylic acid and saturated five-membered ether ring (tetrahydrofuran) functionalities. The following table summarizes the expected and observed FT-IR absorption bands for **2-Tetrahydrofuroic acid** and compares them with the experimental data for cyclopentanecarboxylic acid and proline.

Vibrational Mode	Functional Group	2-Tetrahydrofuroic Acid (Expected Wavenumber, $\text{cm}^{-1}$ ) **	Cyclopentanecarboxylic Acid (Observed Wavenumber, $\text{cm}^{-1}$ )	Proline (Observed Wavenumber, $\text{cm}^{-1}$ ) **
O-H Stretch	Carboxylic Acid	3300-2500 (broad)	Broad absorption in the 3300-2500 region	~2980 (N-H stretch)
C-H Stretch	Aliphatic ( $\text{CH}_2$ )	2990-2850	2960-2870	2956-2938
C=O Stretch	Carboxylic Acid	1760-1690	~1700	~1600 (asymmetric $\text{COO}^-$ stretch)
$\text{CH}_2$ Scissoring	Alkane	~1465	~1470	1446-1483
C-O Stretch	Carboxylic Acid/Ether	1320-1210 (acid), 1150-1085 (ether)	1300-1200	Not distinctly reported
O-H Bend	Carboxylic Acid	1440-1395 and 950-910	Not distinctly reported	Not applicable
C-O-C Stretch	Cyclic Ether	1150-1085	Not applicable	Not applicable

## Interpretation of the 2-Tetrahydrofuroic Acid Spectrum

The FT-IR spectrum of **2-Tetrahydrofuroic acid** is distinguished by several key absorption bands:

- **O-H Stretching:** A very broad and intense absorption band is expected between 3300 and 2500  $\text{cm}^{-1}$ . This is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **C-H Stretching:** Sharp peaks in the 2990-2850  $\text{cm}^{-1}$  region are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the tetrahydrofuran ring.[\[1\]](#)

- **C=O Stretching:** A strong, sharp absorption band between 1760 and 1690  $\text{cm}^{-1}$  corresponds to the carbonyl (C=O) stretching of the carboxylic acid group. The exact position can indicate the extent of hydrogen bonding.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **C-O Stretching:** The spectrum will also feature C-O stretching vibrations. A band in the 1320-1210  $\text{cm}^{-1}$  range is characteristic of the C-O bond in the carboxylic acid, while the C-O-C stretching of the ether in the tetrahydrofuran ring is expected to appear between 1150 and 1085  $\text{cm}^{-1}$ .[\[4\]](#)[\[6\]](#)

## Comparison with Alternatives

- **Cyclopentanecarboxylic Acid:** This molecule serves as a good comparison as it contains a five-membered ring and a carboxylic acid group, but lacks the ether oxygen. Its spectrum will show the characteristic broad O-H and sharp C=O stretches of a carboxylic acid, similar to **2-Tetrahydrofuroic acid**. However, it will lack the distinct C-O-C stretching band of the ether.
- **Proline:** As a cyclic amino acid, proline exists as a zwitterion in the solid state. Its FT-IR spectrum is therefore different. Instead of a broad O-H stretch, it shows N-H stretching bands around 2980  $\text{cm}^{-1}$ . The carboxylate group ( $\text{COO}^-$ ) exhibits asymmetric and symmetric stretching vibrations, typically around 1600  $\text{cm}^{-1}$  and 1410  $\text{cm}^{-1}$ , respectively, which is at a lower wavenumber than the C=O stretch of a carboxylic acid.

## Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

This protocol outlines the steps for acquiring an FT-IR spectrum of a solid sample, such as **2-Tetrahydrofuroic acid**, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

- Fourier-Transform Infrared (FT-IR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- Potassium bromide (KBr), spectroscopy grade

- Spatula
- Sample (e.g., **2-Tetrahydrofuroic acid**)
- Infrared lamp (optional)

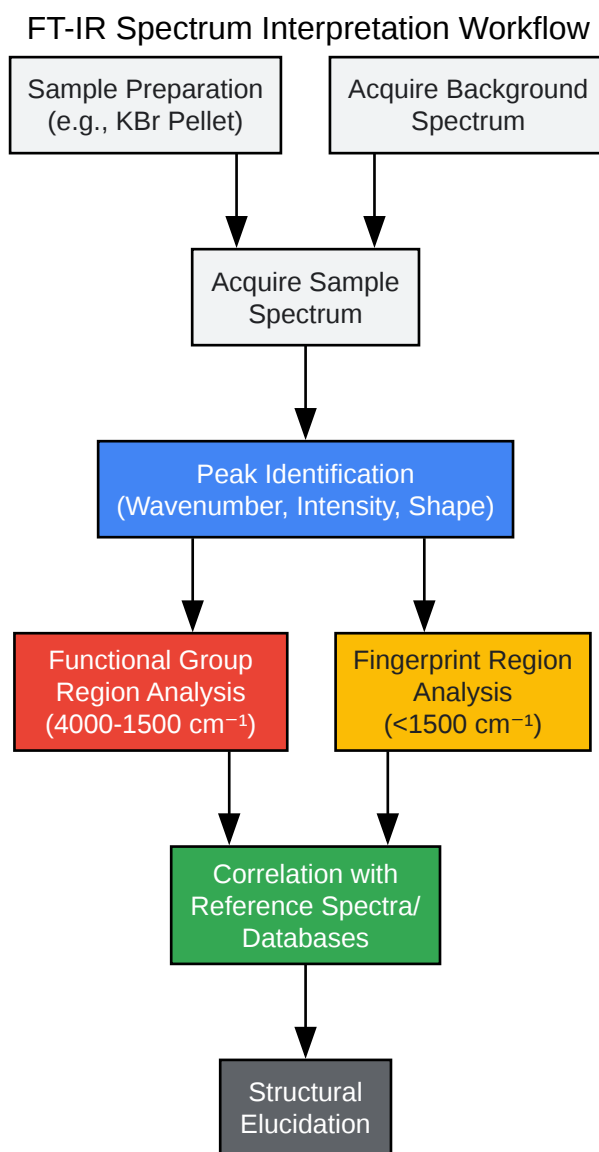
Procedure:

- **Drying:** Gently grind approximately 100-200 mg of KBr in an agate mortar to a fine powder. If necessary, dry the KBr in an oven or under an infrared lamp to remove any absorbed water, which can interfere with the spectrum in the O-H region.
- **Sample Preparation:** Add 1-2 mg of the solid sample to the ground KBr in the mortar.
- **Mixing:** Gently mix the sample and KBr with the pestle for about 1-2 minutes until a homogeneous mixture is obtained. Avoid excessive grinding, which can sometimes induce changes in the sample's crystalline structure.
- **Pellet Formation:**
  - Transfer a small amount of the mixture into the pellet-forming die.
  - Ensure the surface of the powder is level.
  - Place the die into the hydraulic press.
  - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- **Spectrum Acquisition:**
  - Carefully remove the KBr pellet from the die.
  - Place the pellet in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum.

- The typical scanning range is  $4000\text{--}400\text{ cm}^{-1}$ .<sup>[7]</sup>
- Data Analysis:
  - Process the acquired spectrum to identify the wavenumbers of the absorption peaks.
  - Correlate the observed peaks with known vibrational frequencies of functional groups to interpret the spectrum.

## FT-IR Spectrum Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting an FT-IR spectrum.



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Caption: A flowchart outlining the key steps in the interpretation of an FT-IR spectrum.

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